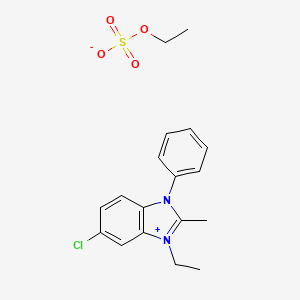
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as FNO, is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties and potential applications. FNO is a member of the oxadiazole family and has a molecular weight of 276.24 g/mol. This compound has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of pro-inflammatory cytokines. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been found to inhibit the activity of bacterial enzymes, leading to its potential use as an antibacterial agent.
Biochemical and Physiological Effects:
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can induce DNA damage and alter the expression of genes involved in cell cycle regulation. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been found to reduce the production of nitric oxide and prostaglandins, which are involved in inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is also highly stable and can be stored for long periods without degradation. However, 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. One potential area of research is the development of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the optimization of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole synthesis to obtain higher yields and purity. Additionally, the potential use of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a photosensitizer for photodynamic therapy and as an antibacterial agent warrants further investigation.
Conclusion:
In conclusion, 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. Its unique properties and potential biological activities have made it an attractive target for research in various fields, including cancer biology, anti-inflammatory therapy, and antibacterial agents. Further research is needed to fully understand the mechanism of action of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and to develop new applications for this compound.
Métodos De Síntesis
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized using different methods, including the reaction of 3-furyl hydrazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the condensation of 3-furyl hydrazine with 4-nitrobenzaldehyde in the presence of acetic acid. The synthesis of 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 2-(3-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
2-(furan-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-3-1-8(2-4-10)11-13-14-12(19-11)9-5-6-18-7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWDWNOZGQZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=COC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)

![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)

![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)

